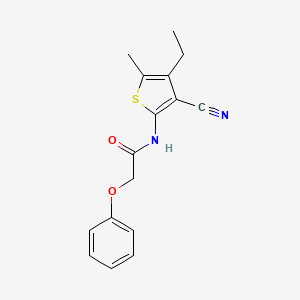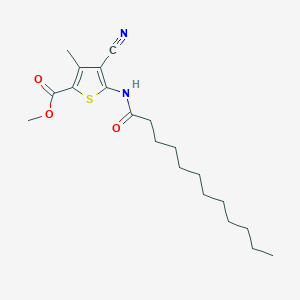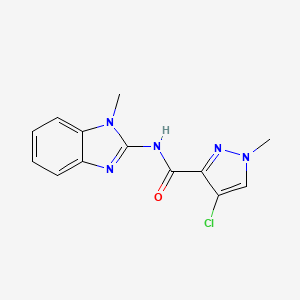![molecular formula C20H24F4N4O3 B10955634 1-ethyl-N-propyl-4-[({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-3-carboxamide](/img/structure/B10955634.png)
1-ethyl-N-propyl-4-[({4-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoic acid derivative, and a tetrafluoropropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the benzoic acid derivative, and the attachment of the tetrafluoropropoxy group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), is essential for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired reaction pathway and product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: The compound is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
- Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate
Uniqueness
1-ETHYL-N-PROPYL-4-({4-[(2,2,3,3-TETRAFLUOROPROPOXY)METHYL]BENZOYL}AMINO)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tetrafluoropropoxy group, which imparts distinct chemical properties, such as increased stability and reactivity. This makes the compound particularly valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H24F4N4O3 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
1-ethyl-N-propyl-4-[[4-(2,2,3,3-tetrafluoropropoxymethyl)benzoyl]amino]pyrazole-3-carboxamide |
InChI |
InChI=1S/C20H24F4N4O3/c1-3-9-25-18(30)16-15(10-28(4-2)27-16)26-17(29)14-7-5-13(6-8-14)11-31-12-20(23,24)19(21)22/h5-8,10,19H,3-4,9,11-12H2,1-2H3,(H,25,30)(H,26,29) |
InChI Key |
IWRMESIVOLOJCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1NC(=O)C2=CC=C(C=C2)COCC(C(F)F)(F)F)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-(difluoromethyl)-11-methyl-4-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955557.png)

![4-{[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B10955573.png)
![(2E)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B10955575.png)
![(1-methyl-1H-pyrazol-4-yl)[2-(methylsulfanyl)-7-(3-nitrophenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955582.png)


![(5Z)-2-(4-bromoanilino)-5-[(3-chloro-5-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10955594.png)
![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B10955603.png)
![4-(4-chloro-2-ethylpyrazol-3-yl)-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10955611.png)
![4-iodo-1-methyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10955614.png)
![5-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10955620.png)
![3-[(naphthalen-2-yloxy)methyl]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B10955628.png)
![7-(1-ethyl-1H-pyrazol-3-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10955639.png)
